Cas no 4386-41-8 (5-Benzyl-2-hydroxybenzoic Acid)
5-Benzyl-2-hydroxybenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 5-BENZYL-2-HYDROXY-BENZOIC ACID
- 5-benzyl-2-hydroxybenzoic acid
- 4-Oxy-diphenylmethan-carbonsaeure-(3)
- 5-Benzyl-2-hydroxy-benzoesaeure
- 5-Benzyl-salicylsaeure
- 5-Benzyl-2-hydroxybenzoic Acid
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- Inchi: 1S/C14H12O3/c15-13-7-6-11(9-12(13)14(16)17)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2,(H,16,17)
- InChI Key: AFIMKCDXMUVHON-UHFFFAOYSA-N
- SMILES: OC1C=CC(=CC=1C(=O)O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 228.07900
Experimental Properties
- PSA: 57.53000
- LogP: 2.68120
5-Benzyl-2-hydroxybenzoic Acid Customs Data
- HS CODE:2918290000
- Customs Data:
China Customs Code:
2918290000Overview:
2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%
5-Benzyl-2-hydroxybenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B593938-5mg |
5-Benzyl-2-hydroxybenzoic Acid |
4386-41-8 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B593938-10mg |
5-Benzyl-2-hydroxybenzoic Acid |
4386-41-8 | 10mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B593938-50mg |
5-Benzyl-2-hydroxybenzoic Acid |
4386-41-8 | 50mg |
$ 95.00 | 2022-06-07 | ||
| Enamine | EN300-61947-0.05g |
5-benzyl-2-hydroxybenzoic acid |
4386-41-8 | 95.0% | 0.05g |
$135.0 | 2025-02-19 | |
| Enamine | EN300-61947-0.1g |
5-benzyl-2-hydroxybenzoic acid |
4386-41-8 | 95.0% | 0.1g |
$202.0 | 2025-02-19 | |
| Enamine | EN300-61947-0.25g |
5-benzyl-2-hydroxybenzoic acid |
4386-41-8 | 95.0% | 0.25g |
$289.0 | 2025-02-19 | |
| Enamine | EN300-61947-0.5g |
5-benzyl-2-hydroxybenzoic acid |
4386-41-8 | 95.0% | 0.5g |
$480.0 | 2025-02-19 | |
| Enamine | EN300-61947-1.0g |
5-benzyl-2-hydroxybenzoic acid |
4386-41-8 | 95.0% | 1.0g |
$614.0 | 2025-02-19 | |
| Enamine | EN300-61947-2.5g |
5-benzyl-2-hydroxybenzoic acid |
4386-41-8 | 95.0% | 2.5g |
$1202.0 | 2025-02-19 | |
| Enamine | EN300-61947-5.0g |
5-benzyl-2-hydroxybenzoic acid |
4386-41-8 | 95.0% | 5.0g |
$1779.0 | 2025-02-19 |
5-Benzyl-2-hydroxybenzoic Acid Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 5-Benzyl-2-hydroxybenzoic Acid
Introduction to 5-Benzyl-2-hydroxybenzoic Acid (CAS No. 4386-41-8)
5-Benzyl-2-hydroxybenzoic acid, with the chemical formula C14H12O4 and CAS number 4386-41-8, is a significant compound in the field of pharmaceutical and biochemical research. This compound belongs to the class of hydroxybenzoic acids, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of both a hydroxyl group and a benzyl substituent in its molecular structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The structure of 5-Benzyl-2-hydroxybenzoic acid features a benzoic acid core with hydroxyl and benzyl functional groups positioned strategically to enhance its reactivity and interaction with biological targets. This arrangement allows the compound to participate in multiple types of chemical reactions, including esterification, amidation, and condensation reactions, which are crucial for drug development. The hydroxyl group at the 2-position contributes to hydrogen bonding capabilities, while the benzyl group at the 5-position provides steric hindrance and electronic modulation, influencing its overall pharmacokinetic profile.
In recent years, 5-Benzyl-2-hydroxybenzoic acid has garnered attention in academic and industrial research due to its potential role as a precursor in the synthesis of novel therapeutic agents. Studies have highlighted its utility in developing compounds with anti-inflammatory, antioxidant, and antimicrobial properties. The compound's ability to act as a scaffold for further functionalization has made it a cornerstone in medicinal chemistry efforts aimed at addressing unmet medical needs.
One of the most compelling aspects of 5-Benzyl-2-hydroxybenzoic acid is its versatility in drug design. Researchers have leveraged its framework to create derivatives with enhanced bioavailability and targeted action. For instance, modifications at the hydroxyl or benzyl positions can alter the compound's solubility, metabolic stability, and binding affinity to biological receptors. Such fine-tuning is essential for optimizing drug efficacy while minimizing side effects.
The pharmaceutical applications of 5-Benzyl-2-hydroxybenzoic acid extend across multiple therapeutic domains. In oncology, derivatives of this compound have been investigated for their ability to inhibit key enzymes involved in cancer cell proliferation. Additionally, its antioxidant properties make it a candidate for developing treatments against oxidative stress-related diseases such as neurodegenerative disorders. The compound's anti-inflammatory potential has also been explored in conditions like rheumatoid arthritis and inflammatory bowel disease.
Recent advancements in synthetic methodologies have further enhanced the accessibility of 5-Benzyl-2-hydroxybenzoic acid, enabling large-scale production for research and commercial purposes. Techniques such as catalytic hydrogenation and enzymatic resolution have improved yield and purity, facilitating more efficient drug development pipelines. These innovations underscore the growing importance of this compound in modern pharmaceutical manufacturing.
Beyond its direct therapeutic applications, 5-Benzyl-2-hydroxybenzoic acid serves as a critical building block in the synthesis of more complex molecules. Its incorporation into heterocyclic structures has led to the discovery of novel compounds with unique pharmacological profiles. Such explorations continue to expand the chemical space available for drug discovery, driving innovation across academic institutions and pharmaceutical companies alike.
The biological activity of 5-Benzyl-2-hydroxybenzoic acid has been extensively studied in vitro and in vivo. Research indicates that it can modulate various signaling pathways by interacting with enzymes and receptors involved in cellular processes. For example, studies have demonstrated its ability to inhibit lipoxygenase enzymes, which are pivotal in inflammatory responses. Furthermore, its interaction with nuclear receptors like peroxisome proliferator-activated receptors (PPARs) suggests potential applications in metabolic disorders.
In conclusion, 5-Benzyl-2-hydroxybenzoic acid (CAS No. 4386-41-8) is a multifaceted compound with significant implications for pharmaceutical research and development. Its unique structural features enable diverse chemical modifications, making it a versatile tool for creating novel therapeutic agents. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain a cornerstone in medicinal chemistry efforts aimed at improving human health.
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